molecular formula C14H12N4O2S2 B12188607 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12188607
M. Wt: 332.4 g/mol
InChI Key: VQOPNVBIJPGQAV-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the thiazole ring is functionalized with a 4-methoxyphenyl group.

    Formation of the thiadiazole ring: This involves the cyclization of a hydrazine derivative with carbon disulfide, followed by oxidation to form the thiadiazole ring.

    Coupling of the two rings: The final step involves the coupling of the thiazole and thiadiazole rings through an acetamide linkage

Chemical Reactions Analysis

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with bacterial enzymes and proteins, disrupting their normal functions and leading to bacterial cell death.

    Pathways Involved: It inhibits key enzymes involved in the biosynthesis of bacterial cell walls and proteins, thereby exerting its antibacterial effects. .

Comparison with Similar Compounds

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N4O2S2/c1-20-11-4-2-9(3-5-11)13-16-10(7-21-13)6-12(19)17-14-18-15-8-22-14/h2-5,7-8H,6H2,1H3,(H,17,18,19)

InChI Key

VQOPNVBIJPGQAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=CS3

Origin of Product

United States

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